molecular formula C19H18N4O4S3 B2546061 ethyl 2-(2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 1219906-39-4

ethyl 2-(2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2546061
CAS No.: 1219906-39-4
M. Wt: 462.56
InChI Key: GFYFWYPTESLQLY-UHFFFAOYSA-N
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Description

This compound features a benzoate ester core linked via an acetamido group to a 1,3,4-thiadiazole ring substituted with a 4-methylthiophene-2-amido moiety.

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(4-methylthiophene-2-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S3/c1-3-27-17(26)12-6-4-5-7-13(12)20-15(24)10-29-19-23-22-18(30-19)21-16(25)14-8-11(2)9-28-14/h4-9H,3,10H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYFWYPTESLQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and thiophene moieties exhibit notable antimicrobial properties. Ethyl 2-(2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has been studied for its potential as an antibacterial agent. A study demonstrated that derivatives of thiadiazole showed effective inhibition against various bacterial strains, suggesting that modifications to the compound could enhance its efficacy as an antimicrobial agent .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. In silico studies have indicated that similar compounds can act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. Further research is warranted to evaluate the anti-inflammatory effects of this compound through molecular docking studies and subsequent biological assays .

Anticancer Potential

The incorporation of thiophene and thiadiazole rings in organic compounds has been linked to anticancer activity. This compound may serve as a lead compound for developing new anticancer agents. Preliminary studies on related compounds have shown promising results in inhibiting cancer cell proliferation in vitro, indicating a need for further exploration of this compound's potential in cancer therapy .

Synthesis of Advanced Materials

The unique chemical structure of this compound allows for its application in synthesizing advanced materials such as polymers and nanocomposites. Its functional groups can be utilized to create cross-linked networks that enhance material properties like thermal stability and mechanical strength. Research into polymer blends incorporating such compounds can lead to innovative materials with tailored properties for specific applications .

Photovoltaic Applications

Compounds with thiophene units are often explored for their electronic properties, making them suitable candidates for organic photovoltaic devices. The ability of this compound to facilitate charge transfer could be harnessed in the development of efficient organic solar cells. Studies on related thiophene derivatives have shown promising results in enhancing the efficiency of solar energy conversion systems .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effective inhibition against bacterial strains
Anti-inflammatory PotentialSuggested as a potential 5-LOX inhibitor through molecular docking
Anticancer ActivityRelated compounds showed inhibition of cancer cell proliferation
Material Science ApplicationsExplored for synthesis of polymers with enhanced properties

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with various molecular targets and pathways. The thiophene and thiadiazole rings can interact with enzymes and receptors, modulating their activity . The compound can also affect cellular signaling pathways, leading to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

Core Structural Variations

Target Compound :

  • Substituents : 4-Methylthiophene-2-amido on the thiadiazole ring.
  • Key Groups : Benzoate ester, sulfanyl-acetamido linker.

Analogues :

5-(5-(2-(4-Fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)pentanoic acid (14e) Substituent: 4-Fluorophenylacetamido. Functional Group: Pentanoic acid chain instead of benzoate ester. Synthesis: Derived from methyl ester precursors via hydrolysis .

Methyl 2-[[5-(3-Phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamidobenzoate Substituent: 3-Phenylpropanoylamino. Structural Difference: Longer aliphatic chain (propanoyl vs. methylthiophene) .

Ethyl 4-(2-{[5-(3,4,5-Triethoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate

  • Substituent: 3,4,5-Triethoxybenzamido.
  • Functional Impact: Enhanced hydrophobicity due to ethoxy groups .

Table 1: Substituent Comparison

Compound Thiadiazole Substituent Core Functional Group Molecular Weight (g/mol)
Target Compound 4-Methylthiophene-2-amido Benzoate ester ~484*
Compound 14e 4-Fluorophenylacetamido Pentanoic acid 433.44
Methyl 2-...propanoylamino 3-Phenylpropanoylamino Benzoate ester ~500*
Ethyl 4-...triethoxybenzamido 3,4,5-Triethoxybenzamido Benzoate ester 574.67

*Estimated based on structural similarity.

Pharmacological Activities

  • Anticancer/Anticonvulsant Potential: Thiadiazole derivatives with sulfanyl-acetamido linkers (e.g., compound 14e) exhibit anticonvulsant and anticancer properties due to interactions with enzyme active sites .
  • Enzyme Inhibition: Analogues like sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate show enhanced intermolecular interactions with target enzymes compared to reference compounds .

Physicochemical Properties

  • XLogP3 : The target compound’s estimated XLogP3 (~1.8) is comparable to ethyl 2-[[5-(4-methyl-3-morpholin-4-ylsulfonylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (XLogP3 = 1.8) .
  • Hydrogen Bonding: The benzoate ester and amide groups provide hydrogen bond acceptors/donors, critical for target binding.

Table 2: Physicochemical Properties

Compound XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound ~1.8 2 8 ~180
Compound 14e 2.1 2 6 120
Ethyl 4-...triethoxy 3.5 1 11 190

Biological Activity

Ethyl 2-(2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Composition

The molecular formula of this compound is C18H19N3O5SC_{18}H_{19}N_{3}O_{5}S, with a molecular weight of approximately 373.48 g/mol. The compound features:

  • A benzamide moiety
  • A thiadiazole ring, known for its diverse biological activities
  • A thiophene ring which enhances its electronic properties

Structural Representation

ComponentDescription
BenzamideContains an amido group which can enhance solubility and bioavailability
ThiadiazoleKnown for antibacterial, antifungal, and anticancer properties
ThiopheneContributes to π-π stacking interactions with biological macromolecules

Antimicrobial Properties

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives of thiadiazoles have been shown to possess:

  • Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Inhibitory effects against fungal pathogens.

A study demonstrated that derivatives of 1,3,4-thiadiazole exhibited IC50 values in the low micromolar range against bacterial strains like E. coli and Staphylococcus aureus .

Anticancer Activity

The compound’s structure suggests potential anticancer properties. Thiadiazole derivatives have been explored for their ability to inhibit tumor growth through mechanisms such as:

  • Inducing apoptosis in cancer cells
  • Inhibiting cell proliferation

In vitro studies have shown that certain thiadiazole derivatives can significantly reduce the viability of cancer cell lines .

Enzyme Inhibition

This compound may also act as an inhibitor for various enzymes. For example:

  • Monoamine Oxidase (MAO) : Some thiadiazole derivatives have been reported to inhibit MAO-A and MAO-B isoforms effectively. The mechanism involves binding to the active site of the enzyme, preventing substrate metabolism .

Case Studies

Several studies have provided insights into the biological activities of similar compounds:

  • Thiadiazole Derivatives : A series of derivatives were synthesized and screened for their antimicrobial and anticancer activities. Compounds with specific substitutions on the thiadiazole ring exhibited enhanced activity against E. coli and HeLa cells .
  • Pharmacological Profiling : A study focused on assessing the pharmacokinetic profiles of thiadiazole derivatives showed favorable absorption and distribution characteristics in vivo .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • The thiadiazole ring may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • The benzamide moiety can enhance binding affinity to target proteins involved in cancer progression.

Interaction with Biological Macromolecules

The compound's structure allows it to engage in:

  • Hydrogen bonding with amino acids in protein structures.
  • π–π interactions with aromatic residues in enzymes or receptors.

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